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Compound of Interest

Compound Name: 3-IODOBIPHENYL

Cat. No.: B1663909

This guide provides a comprehensive overview of the known and predicted physical properties
of 3-iodobiphenyl, a halogenated aromatic compound of significant interest in organic
synthesis and drug development. Designed for researchers, scientists, and professionals in the
pharmaceutical and chemical industries, this document synthesizes available data with
established scientific principles to offer a thorough understanding of this compound's physical
characteristics. Where experimental data is not publicly available, this guide provides reasoned
predictions based on structure-property relationships and details the experimental protocols
required for their determination.

Introduction: The Significance of 3-lodobiphenyl

3-lodobiphenyl belongs to the class of halogenated biphenyls, which are foundational
scaffolds in the synthesis of complex organic molecules. The presence and position of the
iodine atom on the biphenyl core significantly influence its reactivity and physical properties,
making it a versatile intermediate in cross-coupling reactions and the development of novel
pharmaceutical agents and organic materials. An in-depth understanding of its physical
properties is paramount for its effective use in synthesis, purification, and formulation.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of 3-iodobiphenyl is
presented below. This data is essential for handling, storage, and reaction setup.
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Property Value Source(s)
Molecular Formula C12Hol [1]
Molecular Weight 280.10 g/mol [2][3]

CAS Number 20442-79-9 [4]
Appearance Light c.)rar'19e to yellow to green 5]

clear liquid

Melting Point 26.5°C [2]

Boiling Point 114-115°C at 0.1 Torr [2]

Density (estimated) 1.670 g/cm3 [5]
Refractive Index (estimated) 1.760 [5]

In-Depth Analysis of Physical Properties
Density

The density of a compound is a critical parameter for process chemistry, enabling accurate
mass-to-volume conversions. While an estimated density for 3-iodobiphenyl is 1.670 g/cms,
an experimentally determined value is crucial for precise applications.[5]

The density of liquid samples like 3-iodobiphenyl can be accurately determined using a digital
density meter based on the oscillating U-tube principle, as outlined in ASTM D4052.[6][7][8][9]

 Instrument Calibration: Calibrate the digital density meter with two reference standards of
known density, typically dry air and deionized water.

o Sample Preparation: Ensure the 3-iodobiphenyl sample is homogenous and free of air
bubbles.

e Measurement: Introduce the sample into the oscillating U-tube of the density meter. The
instrument measures the change in the oscillation frequency of the tube caused by the
sample's mass and calculates the density.
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o Temperature Control: Maintain a constant, recorded temperature throughout the
measurement, as density is temperature-dependent.

o Data Recording: Record the density, typically in g/cm? or kg/m 3, along with the measurement
temperature.

Preparation

Callibrate Instrument Prepare Homogenous
(Air and Water) 3-lodobiphenyl Sample

Measurement Output

Record Density and
Temperature

Measure Oscillation
Frequency

Inject Sample into
Oscillating U-tube

Calculate Density

Click to download full resolution via product page

Caption: Workflow for Density Determination using a Digital Density Meter.

Solubility Profile

The solubility of 3-iodobiphenyl in various organic solvents is a key consideration for its use in
reactions, extractions, and chromatography. While it is known to be soluble in dimethyl
sulfoxide (DMSOQ), a broader, quantitative understanding is necessary for versatile application
development.[3]

Based on the principle of "like dissolves like," the nonpolar biphenyl structure with a polarizable
iodine atom suggests that 3-iodobiphenyl will exhibit good solubility in a range of common
organic solvents.
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Solvent Class

Common Solvents

Predicted Solubility

Rationale

Alcohols

Methanol, Ethanol,

Isopropanol

Soluble

The phenyl rings allow
for favorable van der
Waals interactions
with the alkyl chains of
the alcohols.

Ethers

Diethyl ether,
Tetrahydrofuran (THF)

Soluble

Ethers are good
solvents for a wide
range of organic
compounds, and their
polarity is compatible

with 3-iodobiphenyl.

Hydrocarbons

Hexane, Toluene

Soluble to Highly
Soluble

The aromatic nature
of toluene and the
nonpolar character of
hexane make them
excellent solvents for

the biphenyl core.

Chlorinated Solvents

Dichloromethane,

Chloroform

Highly Soluble

The polarity and
polarizability of both
the solvent and solute
are well-matched,
leading to strong

intermolecular forces.

The equilibrium solubility of 3-iodobiphenyl can be determined using the well-established
shake-flask method.[10][11]

o Preparation of Saturated Solution: Add an excess amount of 3-iodobiphenyl to a known

volume of the desired solvent in a sealed flask.

o Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48

hours) to ensure equilibrium is reached.
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e Phase Separation: Allow the solution to stand undisturbed to let the undissolved solid settle.
Alternatively, centrifuge or filter the solution to separate the saturated liquid phase.

e Quantification: Accurately withdraw a known volume of the supernatant, dilute it with a
suitable solvent, and determine the concentration of 3-iodobiphenyl using a calibrated
analytical technique such as UV-Vis spectroscopy or High-Performance Liquid
Chromatography (HPLC).

» Calculation: Calculate the solubility in units of g/L or mol/L.

Preparation Separation Analysis

Add Excess 3-| Iodoblphenyl Agitate at Constant Separate Saturated Solution Quantify Concentration Calculate Solubili
to Solvent Temperature (24-48h) (Centrifuge/Filter) (UV-Vis/HPLC) ty

Click to download full resolution via product page

Caption: Workflow for Quantitative Solubility Determination.

Spectroscopic Characterization

Spectroscopic data is indispensable for the structural confirmation and purity assessment of 3-
iodobiphenyl. While experimental spectra for this specific isomer are not readily available in
public databases, predictions can be made based on the analysis of related compounds and
general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum of 3-iodobiphenyl is expected to show complex multiplets in the
aromatic region (typically 7.0-8.0 ppm). The protons on the unsubstituted phenyl ring will likely
appear as a multiplet integrating to 5 protons. The protons on the iodinated ring will be distinct
and show characteristic splitting patterns based on their coupling with each other. The proton
ortho to the iodine atom is expected to be the most deshielded.

The 3C NMR spectrum will display 12 distinct signals for the 12 carbon atoms of the biphenyl
system. The carbon atom directly bonded to the iodine will be significantly upfield due to the
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heavy atom effect. The other carbon signals will appear in the aromatic region, and their
chemical shifts can be predicted using additive models based on the substituent effects of the
iodo and phenyl groups.

o Sample Preparation: Dissolve 5-10 mg of 3-iodobiphenyl in approximately 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs) in an NMR tube. Add a small amount of an internal standard
like tetramethylsilane (TMS).

o Data Acquisition: Acquire the *H and 3C NMR spectra on a high-field NMR spectrometer. For
13C NMR, broadband proton decoupling is typically used to simplify the spectrum.

o Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier
transform, phasing, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of 3-iodobiphenyl is expected to exhibit characteristic absorption bands for
aromatic compounds.

C-H stretching (aromatic): Above 3000 cm~1

C=C stretching (aromatic): 1600-1450 cm™1

C-H bending (out-of-plane): 900-675 cm™1, the pattern of which can give clues about the
substitution on the aromatic rings.

C-I stretching: Typically in the far-IR region, around 500-600 cm~1.

For a liquid sample like 3-iodobiphenyl, a thin film between two salt plates (NaCl or KBr) is a
common sampling method for transmission IR spectroscopy. Alternatively, Attenuated Total
Reflectance (ATR) IR spectroscopy can be used, where a drop of the sample is placed directly
on the ATR crystal.

Mass Spectrometry (MS)

In an electron ionization (El) mass spectrum, 3-iodobiphenyl is expected to show a prominent
molecular ion peak (M*) at m/z = 280. The fragmentation pattern will likely involve the loss of
an iodine atom (M* - 127) to give a biphenyl cation at m/z = 153, which may further fragment.
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The isotopic pattern of the molecular ion will be characteristic of a compound containing one
iodine atom.

The sample can be introduced into the mass spectrometer via direct infusion or after separation
by gas chromatography (GC-MS). Electron ionization is a common method for generating the
mass spectrum.

Thermal and Other Properties
Vapor Pressure

No experimental data for the vapor pressure of 3-iodobiphenyl is readily available. However, it
is expected to be a low-volatility compound due to its relatively high molecular weight and
boiling point. The vapor pressure of halogenated biphenyls can be measured using techniques
like the Knudsen effusion method, which is suitable for compounds with low vapor pressures.
[12][13][14]

Safety and Handling

3-lodobiphenyl should be handled with appropriate personal protective equipment, including
gloves and safety glasses, in a well-ventilated area or fume hood. It is harmful if swallowed and
may cause skin and eye irritation.[5] For detailed safety information, consult the Safety Data
Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a detailed overview of the physical properties of 3-iodobiphenyl,
combining available experimental data with scientifically grounded predictions and standard
experimental protocols. While some physical constants for this specific isomer require
experimental determination for high-precision applications, the information and methodologies
presented herein offer a robust foundation for researchers and professionals working with this
important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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